2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid
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Overview
Description
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid is a chemical compound with the molecular formula C25H22N2O2 and a molecular weight of 382.45 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid typically involves the protection of the imidazole ring with a trityl groupThe reaction conditions often include the use of organic solvents such as ethyl acetate and tetrahydrofuran, with a melting point of 185°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trityl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(N-1-Trityl-imidazol-4-yl)propionic acid: Similar structure but with a propionic acid moiety instead of a methyl-propanoic acid.
2-(1-Trityl-imidazol-4-yl)acetic acid: Contains an acetic acid group instead of a propanoic acid group.
Uniqueness
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid is unique due to its specific combination of the trityl-protected imidazole ring and the methyl-propanoic acid moiety. This structure provides distinct chemical properties and reactivity, making it valuable in specialized applications.
Properties
IUPAC Name |
2-methyl-2-(1-tritylimidazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-25(2,24(29)30)23-18-28(19-27-23)26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,1-2H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPXCKDUAFPFIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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